molecular formula C17H20N2O4 B13503965 (R)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoic acid

Cat. No.: B13503965
M. Wt: 316.35 g/mol
InChI Key: RKXHRTIJBJISNY-CQSZACIVSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoic acid is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the quinoline ring and the tert-butoxycarbonyl (Boc) protecting group makes it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and tert-butyl carbamate.

    Formation of the Intermediate: The quinoline derivative is first functionalized to introduce the necessary functional groups.

    Coupling Reaction: The functionalized quinoline is then coupled with tert-butyl carbamate under specific conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups into their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A related compound used in similar synthetic applications.

    Quinoline derivatives: Compounds with the quinoline ring structure that exhibit similar chemical properties.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoic acid is unique due to its chiral nature and the presence of both the quinoline ring and the Boc protecting group. This combination of features makes it a valuable intermediate in the synthesis of chiral molecules and complex organic compounds.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-6-ylpropanoic acid

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-11-6-7-13-12(9-11)5-4-8-18-13/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1

InChI Key

RKXHRTIJBJISNY-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC2=C(C=C1)N=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N=CC=C2)C(=O)O

Origin of Product

United States

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